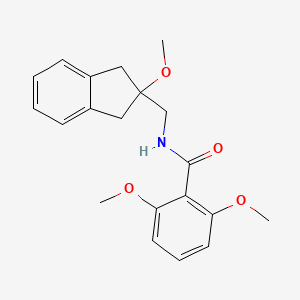

2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups and an indene moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzoic acid and 2-methoxy-2,3-dihydro-1H-indene.

Formation of Benzamide: The 2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 2-methoxy-2,3-dihydro-1H-indene in the presence of a base like triethylamine to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to reduce reaction times and improve yields.

Automation: Integrating automated systems for precise control over reaction conditions.

化学反応の分析

Types of Reactions

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen atoms or other electrophiles.

科学的研究の応用

Pharmacological Potential

This compound has been investigated for its potential as a pharmacophore in drug design due to its anti-inflammatory and analgesic properties. Research indicates that it may interact with specific molecular targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .

Organic Semiconductors

The electronic properties of 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport is critical for enhancing the efficiency of electronic devices.

Data Table: Properties Relevant to Materials Science

| Property | Value |

|---|---|

| Density | 1.3±0.1g/cm3 |

| Boiling Point | 561.5±50.0°C at 760 mmHg |

| LogP | 4.73 |

Interactions with Biological Macromolecules

The compound has been studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding mechanisms . These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disorders .

作用機序

The mechanism by which 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

Pathways Involved: Modulation of signaling pathways related to inflammation and pain, potentially involving cyclooxygenase (COX) enzymes.

類似化合物との比較

Similar Compounds

2,6-Dimethoxybenzamide: Lacks the indene moiety, resulting in different biological activity.

N-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the indene moiety, which confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

生物活性

The compound 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide , with CAS number 36159-03-2, is a derivative of benzamide that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H22O5, with a molecular weight of approximately 366.407 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 561.5 ± 50.0 °C at 760 mmHg

- Flash Point : 246.2 ± 30.2 °C

Anticancer Properties

Research has indicated that compounds containing the indene structure often exhibit anticancer properties. A study highlighted that derivatives of indole and indene can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including modulation of the PI3K/Akt/mTOR signaling pathway .

In vitro studies have shown that related benzamide derivatives exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. For instance, compounds similar to our target compound have demonstrated IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Activity

Recent investigations into benzamide derivatives have revealed their effectiveness against various microbial strains. A detailed study assessed several benzimidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to our target showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Microbial Strain | MIC (μg/ml) | Standard Drug MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 2 | 2 (ciprofloxacin) |

| Escherichia coli | 4 | 4 (norfloxacin) |

| Candida albicans | 8 | 10 (fluconazole) |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Benzamide derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain, which is beneficial for cognitive function .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and various kinases involved in cancer progression.

- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The methoxy groups may contribute to free radical scavenging capabilities, reducing oxidative stress in cells.

Case Studies

- Anticancer Study : A recent study on a series of benzamide derivatives reported significant growth inhibition in breast cancer cell lines with an emphasis on compounds structurally related to our target molecule .

- Neuroprotection Study : In a model using rat cortical neurons, a related compound was shown to protect against oxidative stress-induced cell death by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .

特性

IUPAC Name |

2,6-dimethoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-20(25-3)11-14-7-4-5-8-15(14)12-20/h4-10H,11-13H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGODFLPRMWDDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。